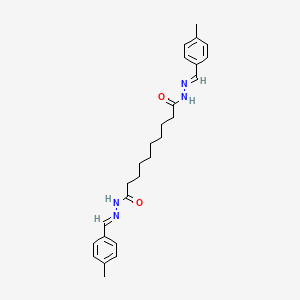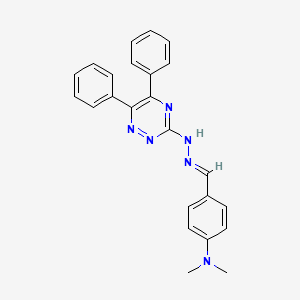
N'~1~,N'~10~-bis(4-methylbenzylidene)decanedihydrazide
Overview
Description
N'~1~,N'~10~-bis(4-methylbenzylidene)decanedihydrazide, commonly referred to as BMD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMD belongs to the group of Schiff base ligands and is widely used in the field of coordination chemistry and material science.
Mechanism of Action
The mechanism of action of BMD is not fully understood. However, it is believed that BMD forms stable complexes with metal ions, which can then interact with various biological molecules. These interactions may lead to changes in cellular signaling pathways, gene expression, and other physiological processes.
Biochemical and Physiological Effects:
BMD has been shown to exhibit antioxidant and antimicrobial properties. It has also been found to have potential anti-cancer activity, although further research is needed to fully understand its mechanism of action.
Advantages and Limitations for Lab Experiments
One advantage of using BMD in laboratory experiments is its stability and ease of synthesis. However, BMD can be difficult to handle due to its low solubility in common solvents. Additionally, BMD can be sensitive to air and moisture, which can affect its properties.
Future Directions
There are several potential future directions for the research and application of BMD. These include:
1. Further studies on the mechanism of action of BMD in biological systems.
2. Exploration of the potential anti-cancer activity of BMD and its derivatives.
3. Investigation of the use of BMD in the fabrication of advanced materials such as MOFs and OLEDs.
4. Development of new synthetic methods for BMD and its derivatives.
5. Exploration of the use of BMD as a catalyst in organic synthesis reactions.
Conclusion:
In conclusion, BMD is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its stability, ease of synthesis, and ability to form stable complexes with metal ions make it a valuable tool in the fields of coordination chemistry and material science. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Scientific Research Applications
BMD has been extensively studied in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. These complexes have been used as catalysts in organic synthesis reactions, as well as in the fabrication of metal-organic frameworks (MOFs) and coordination polymers.
BMD has also shown promise in the field of material science. Its unique optical and electronic properties have led to its use in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
properties
IUPAC Name |
N,N'-bis[(E)-(4-methylphenyl)methylideneamino]decanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-21-11-15-23(16-12-21)19-27-29-25(31)9-7-5-3-4-6-8-10-26(32)30-28-20-24-17-13-22(2)14-18-24/h11-20H,3-10H2,1-2H3,(H,29,31)(H,30,32)/b27-19+,28-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJRJFIBYIDTQK-MKYUKRCKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {[3-(aminocarbonyl)-4-chlorophenyl]hydrazono}(cyano)acetate](/img/structure/B3854377.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3854379.png)
![4-({4-[(2,4-dinitrophenyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B3854389.png)


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B3854428.png)
![2-phenylethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3854431.png)
![4-[6-(2,5-dimethylphenoxy)hexyl]morpholine](/img/structure/B3854436.png)
![4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B3854442.png)
![1-[3-(4-methoxyphenyl)acryloyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B3854448.png)
![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3854452.png)

![4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B3854473.png)
![N-(4-iodophenyl)-4-oxo-4-[2-(1-phenylethylidene)hydrazino]butanamide](/img/structure/B3854474.png)